molecular formula C12H7BrF3NO2 B2865712 2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone CAS No. 400079-65-4

2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone

Cat. No.: B2865712
CAS No.: 400079-65-4
M. Wt: 334.092
InChI Key: SLENEEFOCMDXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features two key reactive sites: a bromoacetyl group and a 3-aryl-5-isoxazolyl scaffold, making it a versatile building block for the synthesis of more complex molecules. The isoxazole ring is a privileged structure in drug design, found in numerous bioactive molecules and pharmaceuticals . Its incorporation into a target compound can improve physicochemical properties and binding affinity. Furthermore, the presence of the trifluoromethyl (CF3) group is a strategic modification widely used in medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability . Research has demonstrated that introducing a CF3 moiety to an isoxazole core can lead to a substantial increase in biological activity; for instance, a CF3-substituted isoxazole exhibited an 8-fold increase in anti-cancer potency compared to its non-fluorinated analogue . The bromoacetyl group serves as an excellent electrophile for nucleophilic substitution reactions, such as with amines and thiols. This allows researchers to readily functionalize the core structure, for example, by creating molecular hybrids, attaching additional pharmacophores, or linking the molecule to a solid support. The bifunctional nature of this reagent makes it exceptionally useful for constructing compound libraries aimed at screening for new therapeutic agents. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO2/c13-6-10(18)11-5-9(17-19-11)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLENEEFOCMDXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone, with the CAS number 400079-65-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H7BrF3NO2, and it has a molecular weight of 334.1 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number400079-65-4
Molecular FormulaC12H7BrF3NO2
Molecular Weight334.1 g/mol
Purity>90%

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. Specifically, one study reported that related compounds demonstrated minimum inhibitory concentration (MIC) values as low as 11 nM against Staphylococcus aureus, indicating potent antibacterial activity .

The mechanism of action for this compound is thought to involve the disruption of bacterial cell wall synthesis and inhibition of specific enzymatic pathways crucial for bacterial survival. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioactivity .

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of various trifluoromethyl-substituted compounds, including those structurally similar to this compound. The results indicated that these compounds had significant activity against multiple strains of bacteria, with some exhibiting lower MIC values than traditional antibiotics .

Case Study 2: Enzymatic Activity

Another research effort focused on the enzymatic reduction processes involving the compound's analogs. The study utilized recombinant E. coli to biotransform related ketones into alcohols, revealing that structural modifications influenced enzyme selectivity and activity . This highlights the potential for using such compounds in biocatalytic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Properties/Activities
2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone 400079-65-4 C₁₂H₇BrF₃NO₂ (estimated) ~334 (estimated) 3-(Trifluoromethyl)phenyl High lipophilicity, potential bioactivity (assumed)
2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone 258506-49-9 C₁₁H₇BrClNO₂ 300.536 4-Chlorophenyl Causes skin irritation
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)-1-ethanone N/A C₁₂H₉Br₂NO₂ ~354 (estimated) 4-Bromophenyl, 5-methyl Not specified
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone N/A C₁₀H₆Br₂F₂N₃O 385.98 2,4-Difluorophenyl, triazole Antimicrobial activity, crystal packing via C–H⋯O bonds

Key Observations

Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to the chloro analog (CAS 258506-49-9). This substitution may enhance metabolic stability and membrane permeability in biological systems . Bromine substituents (e.g., in C₁₂H₉Br₂NO₂) further elevate molecular weight and may influence halogen bonding interactions, though biological data is unavailable .

Heterocyclic Core Differences :

  • The triazole-containing compound (C₁₀H₆Br₂F₂N₃O) exhibits antimicrobial activity, likely due to the nitrogen-rich heterocycle’s ability to interact with microbial enzymes. In contrast, isoxazole derivatives like the target compound may have distinct biological targets due to differences in hydrogen-bonding capacity and ring geometry .

Crystallographic and Physical Properties :

  • The triazole derivative forms extended chains via C–H⋯O hydrogen bonds, impacting solubility and solid-state stability. The isoxazole core in the target compound may exhibit different packing behavior, though crystallographic data is unavailable .

Safety Profiles: The chloro-substituted analog (CAS 258506-49-9) is a skin irritant, suggesting that brominated isoxazoles may require careful handling. No specific safety data is reported for the target compound .

Preparation Methods

Reaction Components

  • Nitrile oxide precursor : Hydroxymoyl chloride derived from 3-(trifluoromethyl)benzaldehyde oxime.
  • 1,3-Dipolarophile : Acetylene derivatives or enolizable carbonyl compounds (e.g., β-ketoesters).

Optimized Conditions

  • Solvent : Water-methanol mixtures (5–50% methanol) to enhance solubility of trifluoromethyl substrates.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) at room temperature.
  • Time : 1–2 hours, yielding regioselective isoxazole formation (Table 1).

Table 1 : Solvent Optimization for Trifluoromethyl-Substituted Isoxazole Synthesis

Methanol (%) Solubility Yield (%)
5 Low Trace
50 Moderate 40
95 High 40

Mechanistic Pathway

  • Nitrile oxide generation : In situ dehydrohalogenation of hydroxymoyl chloride.
  • Cycloaddition : Concerted [3+2] addition with β-ketoester, forming the isoxazole ring.
  • Decarboxylation : Loss of CO₂ from the β-ketoester intermediate stabilizes the product.

Bromination of Isoxazole-Acetyl Intermediates

Post-cycloaddition bromination at the α-position of the acetyl group is critical. Two approaches are documented:

Direct Bromination with Electrophilic Agents

  • Reagents : Bromine (Br₂), tetrabromomethane (CBr₄), or cyanogen bromide (BrCN).
  • Base : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.
  • Yield : 60–71% (Table 2).

Table 2 : Bromination Efficiency with Different Electrophiles

Electrophile Molar Ratio (Substrate:LDA:Electrophile) Yield (%)
Br₂ 1.00:1.05:1.05 60
CBr₄ 1.00:1.05:1.05 64
BrCN 1.00:1.05:1.05 71

Pre-Brominated Acetyl Precursors

  • Alternative route : Coupling a pre-brominated acetyl chloride with the isoxazole intermediate.
  • Limitation : Requires stringent anhydrous conditions to prevent hydrolysis.

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis route is:

Step 1: Isoxazole Formation

  • React 3-(trifluoromethyl)benzaldehyde oxime with chlorinating agent (e.g., NCS) to form hydroxymoyl chloride.
  • Perform [3+2] cycloaddition with methyl acetoacetate in water-methanol (50%) with DIPEA.
  • Isolate 3-[3-(trifluoromethyl)phenyl]-5-isoxazolecarboxylic acid methyl ester.

Step 2: Acetylation

  • Hydrolyze the ester to carboxylic acid, then reduce to alcohol.
  • Oxidize to acetyl derivative using Jones reagent.

Step 3: α-Bromination

  • Treat acetylated isoxazole with LDA in THF at −78°C.
  • Add CBr₄ (1.05 eq), warm to room temperature, and isolate via column chromatography.

Yield and Purity

  • Overall yield : ~35–40% (estimated from stepwise yields).
  • Purity : >95% (HPLC), confirmed by $$ ^1H $$ NMR and HRMS.

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloaddition :

    • Trifluoromethyl groups increase steric hindrance, favoring 5-substituted isoxazoles over 4-substituted isomers.
    • Solvent polarity adjustments enhance selectivity (e.g., methanol-water mixtures).
  • Bromination Side Reactions :

    • Over-bromination at the isoxazole ring mitigated by low-temperature (−78°C) reactions.
    • Competitive O-imidoylation suppressed using LDA as a strong, non-nucleophilic base.
  • Solubility Issues :

    • Trifluoromethylphenyl derivatives exhibit poor aqueous solubility; methanol co-solvents (up to 50%) improve reactant dispersion.

Comparative Analysis of Methodologies

Table 3 : Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
[3+2] Cycloaddition Eco-friendly (aqueous), high regioselectivity Requires solvent optimization
LDA-Mediated Bromination High functional group tolerance Low temperatures (−78°C) necessary
Pre-Brominated Coupling Avoids in situ bromination Multi-step, lower overall yield

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.